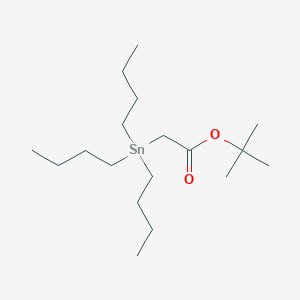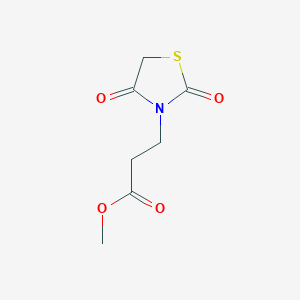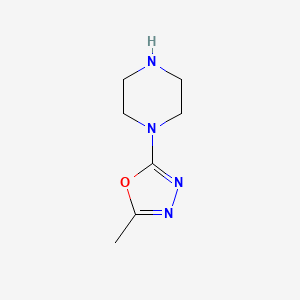
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents to form the oxadiazole ring. One common method involves the reaction of a hydrazide with carbon dioxide in the presence of a base to form the oxadiazole ring, followed by N-alkylation with piperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperazine moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is unique due to the combination of the oxadiazole ring and the piperazine moiety, which imparts specific chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H12N4O/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Clave InChI |
SKNLWDYBDCYYCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


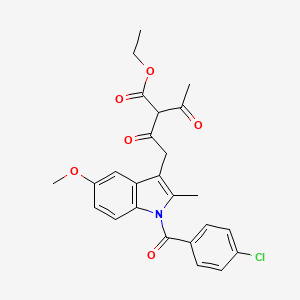
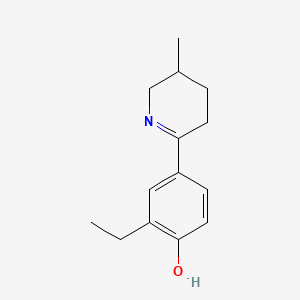
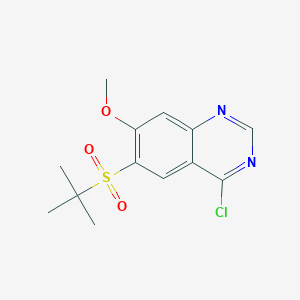
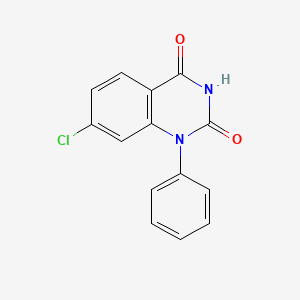
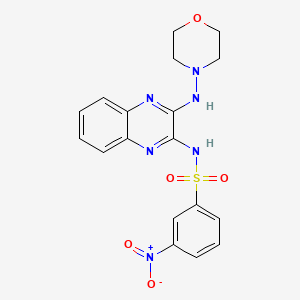
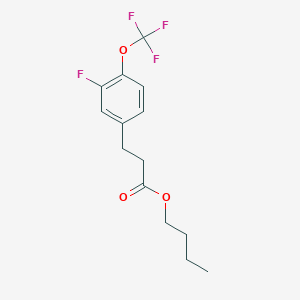
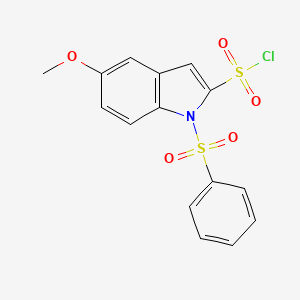
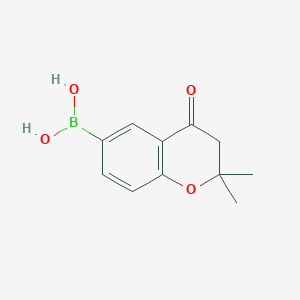
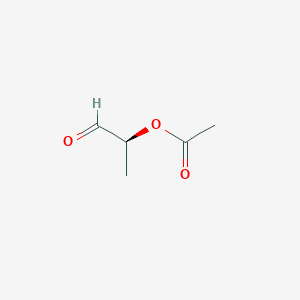
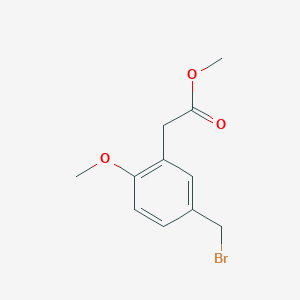
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
